molecular formula C23H19ClN2O5 B423364 2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

Cat. No.: B423364
M. Wt: 438.9g/mol
InChI Key: HAVIWTCBDUIROG-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 2-chloro-4-formylphenyl 4-methoxybenzoate with 4-methoxybenzohydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
  • 2-chloro-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

Uniqueness

2-CHLORO-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9g/mol

IUPAC Name

[2-chloro-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19ClN2O5/c1-29-18-8-4-16(5-9-18)22(27)26-25-14-15-3-12-21(20(24)13-15)31-23(28)17-6-10-19(30-2)11-7-17/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

HAVIWTCBDUIROG-AFUMVMLFSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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